5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 151291-04-2
VCID: VC21081532
InChI: InChI=1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3
SMILES: CN1C(=C(C(=N1)SC)C#N)N
Molecular Formula: C6H8N4S
Molecular Weight: 168.22 g/mol

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

CAS No.: 151291-04-2

Cat. No.: VC21081532

Molecular Formula: C6H8N4S

Molecular Weight: 168.22 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile - 151291-04-2

Specification

CAS No. 151291-04-2
Molecular Formula C6H8N4S
Molecular Weight 168.22 g/mol
IUPAC Name 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3
Standard InChI Key PBHPVIUZRXBSQN-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)SC)C#N)N
Canonical SMILES CN1C(=C(C(=N1)SC)C#N)N

Introduction

Chemical Identity and Structure

5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features several key functional groups strategically positioned around the pyrazole core: an amino group at the 5-position, a methyl group attached to the N1 nitrogen, a methylsulfanyl (methylthio) group at the 3-position, and a carbonitrile (cyano) group at the 4-position .

The compound is identified by the CAS registry number 151291-04-2 and possesses the molecular formula C₆H₈N₄S with a calculated molecular weight of 168.22 g/mol . Its structure contributes to its chemical reactivity, solubility profile, and potential for forming intermolecular interactions, which are critical for its biological activity and synthetic utility.

Structural Characteristics and Nomenclature

The IUPAC name of the compound is 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbonitrile, although it is also known by several synonyms including 5-amino-3-methylthio-4-cyano-1-methyl-1H pyrazole . Its unique chemical structure can be represented through several chemical identifiers:

  • Standard InChI: InChI=1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3

  • Standard InChIKey: PBHPVIUZRXBSQN-UHFFFAOYSA-N

  • SMILES Notation: CN1C(=C(C(=N1)SC)C#N)N

The structure presents multiple potential sites for chemical modifications, making it a valuable scaffold for developing diverse chemical entities with varied biological activities.

Physical and Chemical Properties

5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile typically appears as a crystalline solid at room temperature. Based on the properties of similar pyrazole derivatives, it likely exhibits characteristic melting behavior, solubility patterns, and stability parameters essential for its handling and application in research settings .

The compound's recommended storage temperature is -10°C, indicating sensitivity to thermal degradation—a characteristic shared by many pyrazole derivatives with reactive functional groups. This thermal sensitivity must be considered during storage and experimental procedures involving this compound.

Reactivity Profile

The reactivity of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is largely influenced by its functional groups:

  • The amino group (-NH₂) at the 5-position serves as a nucleophilic center that can participate in various reactions including acylation, alkylation, and condensation with carbonyl compounds.

  • The cyano group (-CN) at the 4-position represents an electron-withdrawing group that can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, and participate in cycloaddition reactions.

  • The methylsulfanyl group (-SCH₃) at the 3-position can undergo oxidation to sulfoxides or sulfones, and can be involved in nucleophilic substitution reactions.

The combined presence of these functional groups creates a highly versatile chemical platform that can be manipulated to produce derivatives with modified properties and activities.

Synthesis Methods

Several approaches have been developed for synthesizing 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile and related pyrazole derivatives. The most common synthetic routes involve cyclization reactions of appropriate precursors containing the necessary functional groups to form the pyrazole ring system .

Condensation Approach

One general synthetic approach involves the condensation of β-ketonitriles with hydrazines, a versatile method that can be adapted to produce various pyrazole derivatives by modifying the starting materials. The condensation reaction typically proceeds through an initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water.

Comparative Analysis with Related Compounds

5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile belongs to a broader family of functionalized pyrazoles. Comparing this compound with structurally related derivatives provides insights into structure-activity relationships and potential applications.

Comparative Data Table

The following table presents a comparative analysis of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with several structurally related pyrazole compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrileC₆H₈N₄S168.22Methyl at N1, Methylsulfanyl at C3, CN at C4151291-04-2
5-Amino-1-methyl-1H-pyrazole-4-carbonitrileC₅H₆N₄122.13Methyl at N1, No substituent at C3, CN at C45334-41-8
5-Amino-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrileC₁₂H₁₂N₄212.254-Methylphenyl at N1, Methyl at C3, CN at C41020058-12-1
5-Amino-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrileC₁₁H₁₀N₄198.22Methyl at N1, Phenyl at C3, CN at C4Not provided
5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrileC₁₁H₁₀N₄S230.29Phenyl at N1, Methylsulfanyl at C3, CN at C459334-11-1

This comparison highlights the structural diversity possible within this class of compounds through modifications at the N1 and C3 positions while maintaining the 5-amino and 4-carbonitrile functionalities.

Biological Activities and Applications

Pyrazole derivatives, including 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry and agricultural science.

Agricultural Applications

The compound and its derivatives have potential applications in agrochemical development:

  • Similar pyrazole derivatives have been explored as GABA inhibitors with selectivity toward insect versus mammalian receptors, suggesting potential use as insecticides .

  • The functional groups present in 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile (cyano, amino, and sulfanyl) could confer interesting applications in crop protection .

Synthetic Utility

5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile serves as a valuable synthetic intermediate:

  • The compound can function as a key precursor for developing more complex heterocyclic systems through transformations of its functional groups.

  • The 5-aminopyrazole-4-carbonitrile scaffold has been utilized to synthesize various derivatives with modified substituents for structure-activity relationship studies .

  • Chemical modifications of the amino, cyano, and methylsulfanyl groups can lead to a diverse array of compounds with potentially enhanced biological activities.

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